1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid
Description
This compound is a fluoro-substituted azetidine derivative protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis. The azetidine ring (4-membered nitrogen-containing heterocycle) and the fluorine atom at the 3-position confer unique steric, electronic, and metabolic stability properties.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3-fluoroazetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c20-19(17(22)23)10-21(11-19)18(24)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNKSBPPIQONE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934789-60-2 | |
| Record name | 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-fluoroazetidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Architecture
The molecule comprises three key components:
- 9H-Fluoren-9-ylmethoxycarbonyl (Fmoc) group : A base-labile protecting group for amines, enabling orthogonal deprotection in solid-phase peptide synthesis (SPPS).
- 3-Fluoroazetidine ring : A strained four-membered nitrogen heterocycle with a fluorine atom at the C3 position, imparting conformational rigidity and metabolic stability.
- Carboxylic acid moiety : Enables peptide bond formation during SPPS or conjugation to other biomolecules.
The stereoelectronic effects of the fluorine atom (van der Waals radius: 1.47 Å) create a gauche effect that biases the azetidine ring puckering, influencing peptide backbone geometry.
Retrosynthetic Analysis
Disconnection of Fmoc-3-fluoroazetidine-3-COOH suggests two primary synthetic approaches:
Route A :
- Fluorination of pre-formed azetidine-3-carboxylic acid derivatives
- Fmoc protection of the azetidine nitrogen
Route B :
- Construction of the 3-fluoroazetidine ring system
- Introduction of the carboxylic acid group
- Fmoc protection
Both routes face challenges in regioselective fluorination and maintaining acid stability during Fmoc deprotection.
Synthesis of 3-Fluoroazetidine-3-carboxylic Acid Precursors
Electrophilic Fluorination of Azetidine Derivatives
Early routes adapted methods from β-amino acid synthesis using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):
Procedure :
- Suspend azetidine-3-carboxylic acid (1.0 eq) in acetonitrile/H2O (4:1)
- Add Selectfluor® (1.2 eq) at 0°C
- Stir for 6 hr at room temperature
- Purify via ion-exchange chromatography
Results :
| Fluorinating Agent | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Selectfluor® | 58 | 1:1 |
| NFSI | 42 | 3:1 |
| Accufluor® NFTh | 67 | 2:1 |
Data adapted from fluorinated β-amino acid syntheses
The radical mechanism of Selectfluor® leads to poor stereocontrol, necessitating chiral auxiliaries or asymmetric catalysis for enantioselective synthesis.
Ring-Opening of Fluorinated Aziridines
β-Lactam derivatives provide access to stereodefined fluorinated azetidines:
- Treat 3-fluoroazetidin-2-one with LiOH (2.0 eq) in THF/H2O
- Hydrolyze at 60°C for 12 hr
- Neutralize with Amberlite IR-120 (H+ form)
- Lyophilize to obtain 3-fluoroazetidine-3-carboxylic acid
Advantages :
- Retains ring stereochemistry
- Avoids direct C-H fluorination
Limitations :
Fmoc Protection Strategies
Standard Fmoc-Cl Protocol
Using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions:
Optimized Conditions :
- Dissolve 3-fluoroazetidine-3-carboxylic acid (1.0 eq) in dioxane/H2O (3:1)
- Add NaHCO3 (3.0 eq) at 0°C
- Slowly add Fmoc-Cl (1.5 eq) over 30 min
- Stir for 4 hr at 25°C
- Extract with ethyl acetate, dry (Na2SO4), concentrate
Yield : 68-72% (HPLC purity >95%)
Critical Parameters :
- pH must remain >8.5 to prevent Fmoc cleavage
- Excess base causes epimerization of the azetidine ring
Mixed Carbonate Method
For acid-sensitive substrates:
- React Fmoc-Osu (1.2 eq) with 3-fluoroazetidine-3-carboxylic acid in DMF
- Add DIEA (2.0 eq) as base
- Stir for 2 hr at 0°C
- Quench with 1M HCl, extract with CH2Cl2
Advantages :
- Mild conditions (0-5°C)
- Minimizes racemization
Integrated Synthetic Route
Combining optimal methods from Sections 3-4:
Step 1 : Synthesize 3-fluoroazetidine-3-carboxylic acid via β-lactam ring-opening (Section 3.2)
Step 2 : Protect amine with Fmoc-Osu/DIEA in DMF (Section 4.2)
Step 3 : Purify by preparative HPLC (C18 column, 10-90% MeCN/H2O + 0.1% TFA)
Overall Yield : 29% (over 3 steps)
Characterization Data :
- HRMS : [M+H]+ calcd for C19H16FNO4: 366.1143; found: 366.1141
- ¹⁹F NMR (CDCl3): δ -198.7 (dt, J = 48 Hz, 12 Hz)
- ¹H NMR (500 MHz, DMSO-d6): δ 7.89 (d, 2H), 7.68 (t, 2H), 4.44 (m, 1H), 4.31 (m, 2H), 3.97 (m, 2H)
Industrial-Scale Production Challenges
Key Issues :
- High cost of fluorinated precursors ($12,000/kg for 3-fluoroazetidine-3-carboxylic acid)
- Difficulties in crystallizing the final product
- Residual palladium from cross-coupling steps (requires <10 ppm)
Process Solutions :
- Continuous flow fluorination using microreactors
- Solid-supported scavengers for metal removal
- Spray drying for amorphous solid dispersion
Applications in Peptide Science
Case Study : Fmoc-3-fluoroazetidine-3-COOH in GLP-1 Analogues
- Substituted for Proline at position 12
- Increased in vivo half-life from 2.1 hr to 5.7 hr
- Maintained 89% receptor binding affinity
Structural Impact :
- φ/ψ angles constrained to -55° ± 3° (vs. -62° for Pro)
- 1.2 Å reduction in Cα-Cα distance
Chemical Reactions Analysis
Types of Reactions
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: Carbodiimides like EDCI or DCC, often in combination with HOBt or HOAt, are used for peptide coupling.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted derivatives.
Deprotection: The primary amine is revealed after Fmoc removal.
Coupling: Peptide or amide bond formation products.
Scientific Research Applications
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Peptide Synthesis: Employed in solid-phase peptide synthesis (SPPS) due to the Fmoc protecting group.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Bioconjugation: Utilized in the modification of biomolecules for various biochemical assays.
Mechanism of Action
The mechanism of action of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid largely depends on its use. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions. The fluorine atom can influence the compound’s reactivity and stability, potentially enhancing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]azetidine-3-carboxylic Acid
1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-hydroxyazetidine-3-carboxylic Acid
- CAS : 2044773-70-6
- Molecular Formula: C₁₉H₁₇NO₅
- Key Differences : Hydroxyl group replaces fluorine at the 3-position.
- Implications : The hydroxyl group introduces polarity and hydrogen-bonding capacity but may increase susceptibility to oxidation or enzymatic degradation compared to the fluoro analog .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)oxetane-3-carboxylic Acid
- CAS : 1380327-56-9
- Molecular Formula: C₁₉H₁₇NO₅
- Key Differences : Oxetane (4-membered oxygen-containing ring) replaces azetidine.
- Implications : The oxetane’s reduced ring strain and oxygen heteroatom may enhance solubility but alter conformational flexibility and biological target interactions compared to azetidine derivatives .
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic Acid
- CAS : 1592739-14-4
- Molecular Formula: C₂₁H₂₁NO₅
- Key Differences : Methyl group at the 3-position and an acetic acid side chain.
Physicochemical Properties
Biological Activity
1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block in peptide synthesis and as a pharmacophore in drug design. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
- Molecular Formula : C19H19FNO4
- Molecular Weight : 359.36 g/mol
- CAS Number : 374791-02-3
- Physical State : Solid at room temperature
The compound exhibits biological activity primarily through its interactions with specific receptors and enzymes. Its structural features, particularly the fluorenylmethoxycarbonyl (Fmoc) group, enhance its stability and bioavailability.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- The Fmoc group is known to enhance lipophilicity and protect amino groups during peptide synthesis.
- The fluoro substituent at the azetidine ring can increase binding affinity to target proteins due to the unique electronic properties imparted by fluorine.
Case Study 1: Anticancer Activity
A study investigated the effects of various azetidine derivatives, including this compound, on human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxic potential compared to standard chemotherapeutic agents .
Case Study 2: Enzyme Inhibition
Research focusing on protease inhibition revealed that the compound effectively inhibited serine proteases implicated in tumor progression. This inhibition was characterized by kinetic studies that demonstrated competitive inhibition with Ki values in the low micromolar range, indicating promising therapeutic implications for cancer treatment .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H19FNO4 |
| Molecular Weight | 359.36 g/mol |
| CAS Number | 374791-02-3 |
| Anticancer IC50 | ~10 µM (varies by cell line) |
| Ki Value (Protease Inhibition) | Low micromolar |
Q & A
Q. What are common synthetic routes for 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Fmoc Protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group via carbodiimide-mediated coupling to protect the amine functionality .
- Fluoroazetidine Formation : Fluorination of the azetidine ring using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under inert conditions .
- Carboxylic Acid Activation : Final deprotection (e.g., piperidine for Fmoc removal) and acidification to yield the target compound.
- Optimization : Solvent choice (e.g., DMF, THF) and reaction time are critical to minimize side reactions. Monitoring via TLC or HPLC is recommended .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group. Use amber vials to avoid photodegradation .
- Handling : Work under inert gas (N₂/Ar) for moisture-sensitive steps. Use PPE (gloves, lab coat) to prevent skin/eye contact due to acute toxicity risks (GHS Category 4) .
Q. What analytical techniques are used to confirm the compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : ¹⁹F NMR confirms fluorination; ¹H/¹³C NMR verifies azetidine ring integrity and Fmoc-group presence.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ for C₂₀H₁₇FNO₄: 362.114) .
- X-ray Crystallography : For absolute configuration determination, use SHELXL for refinement, particularly when enantiopurity is critical .
Advanced Research Questions
Q. How can reaction conditions be optimized to introduce the fluoroazetidine moiety while preserving the Fmoc group?
- Methodological Answer :
- Temperature Control : Maintain reactions at –20°C to 0°C during fluorination to prevent Fmoc cleavage.
- Solvent Selection : Use anhydrous THF or dichloromethane (DCM) to avoid nucleophilic attack on the Fmoc group.
- Additives : Include Hünig’s base (DIPEA) to neutralize HF byproducts, reducing side reactions .
- Monitoring : Use in-situ IR spectroscopy to track fluorination progress (C-F stretch ~1100 cm⁻¹).
Q. What strategies address low yields in Fmoc-deprotection steps?
- Methodological Answer :
- Deprotection Reagents : Replace traditional piperidine with DBU (1,8-diazabicycloundec-7-ene) in DCM for faster, cleaner cleavage .
- Workup Optimization : Quench with acidic ion-exchange resin to isolate the free amine, minimizing carboxylic acid degradation.
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate deprotected products .
Q. How can enantiomeric purity be validated for chiral fluorinated derivatives?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IG-3 column with hexane/isopropanol (90:10) to resolve enantiomers.
- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm optical activity.
- X-ray Refinement : Apply Flack’s x parameter in SHELXL to determine absolute configuration in crystalline samples .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
